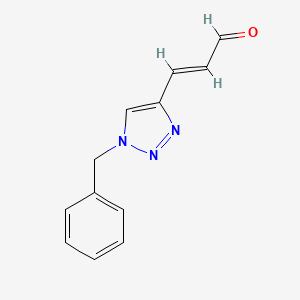
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and an acrylaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde typically involves a multi-step process. . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry and the use of efficient catalysts like copper(I) sulfate and sodium ascorbate are likely employed. These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylic acid.
Reduction: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acryl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . This disruption of the microtubule network leads to cell cycle arrest and subsequent cell death. The triazole ring is also known to interact with various enzymes and receptors, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A related compound used as a ligand in click chemistry.
1-Benzyl-4-(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl-1H-1,2,3-triazole: Another triazole derivative with potential bioactivity.
Uniqueness
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is unique due to its combination of a triazole ring and an acrylaldehyde moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(E)-3-(1-benzyltriazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H11N3O/c16-8-4-7-12-10-15(14-13-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ |
InChI-Schlüssel |
YEPPFGWFEMTAPG-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


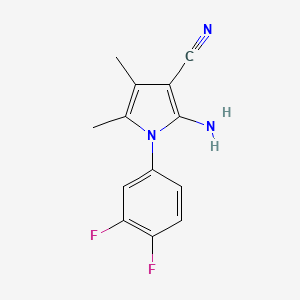
![2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
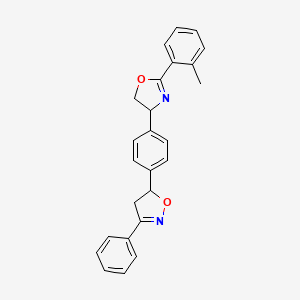
![2-Chlorobenzo[d]oxazole-6-thiol](/img/structure/B12873085.png)

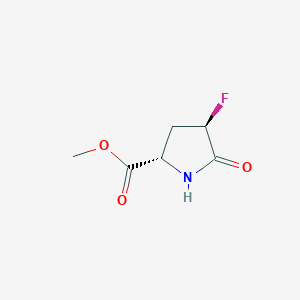

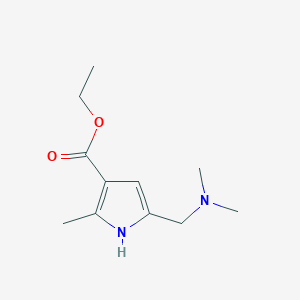

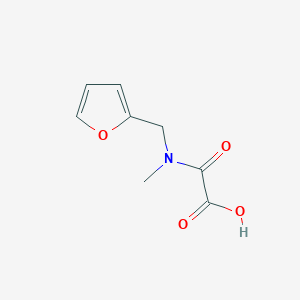
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
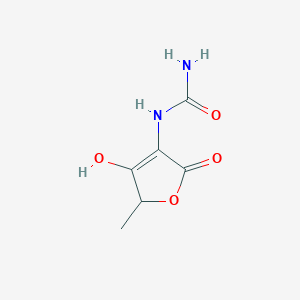
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
